1-[4-(2-Ethoxyphenyl)piperazin-1-yl]pentan-1-one
Overview
Description
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]pentan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound is characterized by the presence of an ethoxyphenyl group attached to a piperazine ring, which is further connected to a pentanone chain.
Scientific Research Applications
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]pentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as receptors and enzymes.
Preparation Methods
The synthesis of 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]pentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenylpiperazine and pentanone derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]pentan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[4-(2-methoxyphenyl)piperazin-1-yl]pentan-1-one and 1-[4-(2-methoxyphenyl)piperazin-1-yl]hexan-1-one share structural similarities with this compound.
Uniqueness: The presence of the ethoxy group in this compound may confer distinct pharmacological properties compared to its methoxy analogs.
Properties
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]pentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-5-10-17(20)19-13-11-18(12-14-19)15-8-6-7-9-16(15)21-4-2/h6-9H,3-5,10-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGZUKHAZUWMOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=CC=CC=C2OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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